![molecular formula C6H4N2S B2897144 4-Sulfanylpyridine-3-carbonitrile CAS No. 1517075-92-1](/img/structure/B2897144.png)
4-Sulfanylpyridine-3-carbonitrile
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Overview
Description
4-Sulfanylpyridine-3-carbonitrile is a chemical compound with the molecular formula C6H4N2S and a molecular weight of 136.17 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 4-Sulfanylpyridine-3-carbonitrile can be analyzed using various techniques such as Fourier transform infrared spectroscopy (FT-IR), nuclear magnetic resonance spectroscopy (1H NMR and 13C NMR), energy-dispersive X-ray spectroscopy, thermal gravimetric analysis, differential thermal gravimetric analysis, and mass spectroscopy .Scientific Research Applications
Novel Synthesis Approaches
Researchers have developed efficient synthesis methods for novel derivatives of 4-Sulfanylpyridine-3-carbonitrile. For instance, Grigor’ev et al. (2015) introduced a one-step synthesis of 4-acyl-2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, highlighting their significant pharmaceutical and medicinal applications due to their broad biological activity spectrum Grigor’ev, S. Karpov, Ya. S. Kayukov, M. Y. Belikov, O. Nasakin, 2015. Similarly, Koltsov (2019) synthesized 2-{[(1-aryl-1H-tetrazol-5-yl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitriles, exploring the potential of 4-Sulfanylpyridine-3-carbonitrile derivatives in the development of therapeutically valuable compounds Nikolai Yu. Koltsov, 2019.
Medicinal Utility and Biological Activity
The structural motif of 4-Sulfanylpyridine-3-carbonitrile serves as a basis for synthesizing compounds with a wide array of medicinal utilities. Evdokimov et al. (2006) demonstrated the preparation of medicinal scaffolds based on 2-amino-3,5-dicyano-6-sulfanylpyridines, highlighting their relevance in creating anti-inflammatory agents N. M. Evdokimov, I. Magedov, A. Kireev, A. Kornienko, 2006.
Structural Characterization and Enzyme Inhibition
Al-Wahaibi et al. (2021) provided structural insights into derivatives of 4-Sulfanylpyridine-3-carbonitrile, revealing their potential as dihydrofolate reductase inhibitors. This study underscores the compound's applicability in developing new therapeutic agents L. H. Al-Wahaibi, A. Shaik, M. A. Elmorsy, M. Abdelbaky, S. García‐Granda, S. Thamotharan, V. Thiruvenkatam, A. El-Emam, 2021.
Advanced Catalysis and Chemical Transformations
Banerjee and Sereda (2009) utilized 4-Sulfanylpyridine-3-carbonitrile in demonstrating a one-step synthesis of highly substituted pyridines, employing silica nanoparticles as catalysts. This method highlights the compound's utility in environmentally benign and efficient chemical transformations Subhash Banerjee, G. Sereda, 2009.
Mechanism of Action
Target of Action
It’s worth noting that pyrrolidine derivatives, which share a similar structure with 4-sulfanylpyridine-3-carbonitrile, are known to interact with a variety of biological targets .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can significantly affect the action of a compound .
properties
IUPAC Name |
4-sulfanylidene-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S/c7-3-5-4-8-2-1-6(5)9/h1-2,4H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYHACNEAYWGCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=S)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Sulfanylpyridine-3-carbonitrile |
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